molecular formula C5H9ClO2S B11943414 2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide CAS No. 91154-14-2

2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide

Cat. No.: B11943414
CAS No.: 91154-14-2
M. Wt: 168.64 g/mol
InChI Key: XXJZFCXBFSHUPM-UHFFFAOYSA-N
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Description

2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C5H9ClO2S and a molecular weight of 168.643 g/mol It is a member of the thiopyran family, characterized by a sulfur atom in a six-membered ring structure

Preparation Methods

The synthesis of 2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide typically involves the chlorination of tetrahydrothiopyran 1,1-dioxide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide involves its interaction with various molecular targets. The chlorine atom and the sulfur dioxide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

2-Chlorotetrahydro-2h-thiopyran 1,1-dioxide can be compared with other similar compounds such as:

    Tetrahydrothiopyran 1,1-dioxide: Lacks the chlorine atom, leading to different reactivity and applications.

    2-Bromotetrahydro-2h-thiopyran 1,1-dioxide: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.

    2-Iodotetrahydro-2h-thiopyran 1,1-dioxide:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound for various chemical and biological studies.

Properties

CAS No.

91154-14-2

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

2-chlorothiane 1,1-dioxide

InChI

InChI=1S/C5H9ClO2S/c6-5-3-1-2-4-9(5,7)8/h5H,1-4H2

InChI Key

XXJZFCXBFSHUPM-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)C(C1)Cl

Origin of Product

United States

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